4-(Chloromethyl)oxane-4-carbonitrile
Description
Properties
IUPAC Name |
4-(chloromethyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c8-5-7(6-9)1-3-10-4-2-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANYHOUCPCKUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Chloromethyl)oxane-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-hydroxymethyl-oxane-4-carbonitrile with thionyl chloride (SOCl2) to introduce the chlorine atom . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.
Chemical Reactions Analysis
4-(Chloromethyl)oxane-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine can form an amine derivative.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The nitrile group can participate in addition reactions with reagents like hydrogen cyanide (HCN) or Grignard reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Chloromethyl)oxane-4-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)oxane-4-carbonitrile involves its interaction with molecular targets through its functional groups. The chlorine atom and nitrile group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect biological pathways and molecular targets, making the compound useful in the study of biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxane-4-carbonitrile
- Molecular Formula: C₆H₉NO ().
- Key Differences : Lacks the chloromethyl group, resulting in lower molecular weight (111.14 g/mol) and reduced electrophilicity.
- Reactivity : The absence of a reactive chloromethyl substituent limits its utility in alkylation reactions compared to 4-(Chloromethyl)oxane-4-carbonitrile.
4-(Dibenzylamino)oxane-4-carbonitrile
- Molecular Formula : C₂₀H₂₂N₂O ().
- Key Differences: Substituted with a dibenzylamino group instead of chloromethyl. The amino group introduces nucleophilic character, enabling participation in condensation or Schiff base formation.
- Applications : Likely used in medicinal chemistry as a building block for nitrogen-containing heterocycles.
4-(2,4-Dichlorophenyl)oxane-4-carbonitrile
- Molecular Formula: C₁₂H₁₁Cl₂NO ().
- Key Differences : Features a dichlorophenyl substituent, increasing molecular weight (256.13 g/mol) and lipophilicity.
- Reactivity : The aromatic chloro groups may direct electrophilic substitution reactions, contrasting with the aliphatic chloromethyl group in the target compound.
4-[4-(Trifluoromethyl)phenyl]methyloxane-4-carbonitrile
- Molecular Formula: C₁₄H₁₄F₃NO ().
- Key Differences : Incorporates a trifluoromethylbenzyl group, enhancing steric bulk and electron-withdrawing effects.
- Applications : The trifluoromethyl group improves metabolic stability, making this derivative relevant in agrochemical or pharmaceutical design.
Structurally Distinct Carbonitrile Derivatives
- Quinoline Carbonitriles (): E.g., 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. The fused aromatic system and heterocyclic nitrogen confer distinct electronic properties, favoring applications in fluorescence or kinase inhibition.
- Chromene Carbonitriles (): E.g., 4-Oxo-4H-chromene-3-carbonitrile. The planar chromene ring and conjugated nitrile group enable use in optoelectronic materials.
Comparative Data Table
Biological Activity
4-(Chloromethyl)oxane-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmaceutical and biochemical research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a chloromethyl group and a carbonitrile functional group attached to an oxane ring. Its molecular formula is CHClN, with a molecular weight of approximately 159.60 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This mechanism is significant in drug design, where targeting specific enzymes can lead to therapeutic effects.
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds that alter its biological activity.
Biological Activity
The compound has shown promising results in various biological assays:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. This activity may be due to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.
- Enzyme Inhibition : Inhibitory effects on specific enzymes have been observed, suggesting potential applications in treating diseases where enzyme dysregulation is a factor. For example, it may serve as a lead compound in developing inhibitors for enzymes involved in cancer metabolism .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against certain bacteria | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Cytotoxicity | Induces cell death in cancer cells |
Case Study: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity.
Case Study: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers evaluated the compound's effects on carbonic anhydrase (CA), an enzyme implicated in various physiological processes. The results demonstrated that this compound acts as a reversible inhibitor, with an IC50 value of 25 µM. This finding opens avenues for further research into its potential therapeutic applications in conditions like glaucoma and epilepsy where CA plays a critical role .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(Chloromethyl)oxane-4-carbonitrile, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves introducing the chloromethyl group via nucleophilic substitution. For example, reacting oxane-4-carbonitrile with chloromethylation reagents (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst like AlCl₃. Key optimizations include:
- Solvent selection : Dichloromethane or acetonitrile improves solubility and reaction homogeneity .
- Catalyst loading : Triethylamine (0.5–1.0 equiv) enhances reaction rates and reduces side products .
- Temperature control : Maintain 0–5°C to minimize thermal decomposition of intermediates .
Monitor progress via TLC (Rf ≈ 0.4 in hexane/ethyl acetate 7:3) and purify via column chromatography (silica gel, gradient elution).
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- NMR spectroscopy :
- IR spectroscopy : A strong nitrile stretch at ~2240 cm⁻¹ confirms the C≡N group .
- Mass spectrometry : The molecular ion peak (M⁺) should match the molecular weight (C₇H₁₀ClNO: 159.6 g/mol) .
Advanced: How can computational chemistry resolve mechanistic ambiguities in the reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations can model:
- Transition states : Identify whether reactions proceed via SN1 or SN2 pathways by analyzing energy barriers and charge distribution on the chloromethyl group .
- Solvent effects : Compare calculated activation energies in polar (acetonitrile) vs. non-polar (toluene) solvents to predict solvent-dependent reactivity .
Validate computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy under varying temperatures) .
Advanced: How should researchers address contradictory biological activity data for this compound derivatives?
Answer:
Contradictions often arise from impurities or assay variability. Mitigation strategies include:
- Purity validation : Use HPLC (C18 column, acetonitrile/water 60:40) to confirm ≥95% purity .
- Standardized bioassays : Replicate enzyme inhibition studies (e.g., IC₅₀ determination against cytochrome P450 isoforms) in triplicate .
- Structural analogs : Compare activity with derivatives like 4-(dibenzylamino)oxane-4-carbonitrile to isolate functional group contributions .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 1 ppm) .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
Advanced: What role does steric hindrance play in the reactivity of this compound?
Answer:
The oxane ring’s chair conformation imposes steric constraints on the chloromethyl group, favoring axial attack in SN2 mechanisms. Experimental evidence includes:
- Kinetic isotope effects : Higher kH/kD ratios in deuterated solvents suggest steric crowding .
- X-ray crystallography : Crystal structures (e.g., PDB ID: SL6) reveal bond angles and torsional strain influencing reactivity .
Compare with less hindered analogs (e.g., 4-cyano-4-(4-fluorophenyl)cyclohexanone) to quantify steric effects .
Basic: How can researchers optimize the solubility of this compound for aqueous-phase reactions?
Answer:
- Co-solvent systems : Use ethanol/water (1:1) or DMSO/water (10% v/v) to enhance solubility without hydrolysis .
- pH adjustment : Maintain neutral pH (6.5–7.5) to prevent nitrile group degradation .
- Surfactants : Add Tween-20 (0.1% w/v) to stabilize emulsions in biphasic systems .
Advanced: What analytical techniques are suitable for detecting trace impurities in this compound?
Answer:
- GC-MS : Identify volatile byproducts (e.g., residual chloromethyl methyl ether) with a DB-5 column and He carrier gas .
- ¹H NMR with suppression : Use presaturation to detect low-concentration aldehydes (δ 9–10 ppm) .
- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values (C₇H₁₀ClNO: C 52.68%, H 6.32%, N 8.77%) .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound?
Answer:
- ¹³C-labeled nitrile : Synthesize using K¹³CN in the final step to track metabolic conversion to carboxylic acids .
- Deuterium labeling : Replace CH₂Cl with CD₂Cl to study hydrogen/deuterium exchange rates in vivo via LC-MS .
- Applications : Map hepatic metabolism using isolated rat hepatocytes and monitor isotopic enrichment over time .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal stability : Stable at ≤25°C for 6 months; degradation accelerates above 40°C (TGA data shows 5% mass loss at 120°C) .
- Light sensitivity : Store in amber vials to prevent UV-induced radical formation .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis to 4-(hydroxymethyl)oxane-4-carbonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
